Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 2,3-bis(phenylmethoxy)propan-1-ol
Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 2,3-bis(phenylmethoxy)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive reference for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2,3-bis(phenylmethoxy)propan-1-ol, also known as 1,2-di-O-benzylglycerol. In the dynamic fields of chemical research and drug development, the precise and unambiguous structural elucidation of molecules is paramount. NMR spectroscopy stands as a cornerstone analytical technique for this purpose. This guide is designed to serve as a practical and authoritative resource for scientists working with this compound, offering both a theoretical framework and practical data for its identification and characterization.
Due to the limited availability of experimentally acquired and published NMR data for 2,3-bis(phenylmethoxy)propan-1-ol in public spectral databases, this guide presents a high-quality predicted ¹H and ¹³C NMR dataset. This data is generated using advanced computational algorithms and is cross-referenced with experimental data of the closely related isomer, 1,3-bis(phenylmethoxy)propan-2-ol, to ensure the highest possible accuracy and utility for the scientific community.
The Structural Elucidation Workflow
The process of NMR-based structural confirmation follows a logical progression from sample preparation to final data interpretation. This workflow ensures the integrity and reliability of the obtained spectral data.
Caption: Workflow for NMR-based structural elucidation.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of 2,3-bis(phenylmethoxy)propan-1-ol are numbered as follows:
Caption: Molecular structure with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2,3-bis(phenylmethoxy)propan-1-ol in CDCl₃ at 400 MHz is detailed below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for 2,3-bis(phenylmethoxy)propan-1-ol
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-Ar (C6-C11, C12-C17) | 7.25 - 7.40 | Multiplet | - | 10H |
| H4, H5 (Bn-CH₂) | 4.50 - 4.70 | Multiplet | - | 4H |
| H2 | ~3.95 | Multiplet | - | 1H |
| H1 | ~3.70 | Doublet of doublets | J ≈ 11.5, 4.0 | 1H |
| H1' | ~3.60 | Doublet of doublets | J ≈ 11.5, 6.0 | 1H |
| H3 | ~3.55 | Doublet of doublets | J ≈ 9.5, 5.0 | 1H |
| H3' | ~3.50 | Doublet of doublets | J ≈ 9.5, 6.0 | 1H |
| OH | Variable (e.g., ~2.20) | Broad Singlet | - | 1H |
Analysis of the Predicted ¹H NMR Spectrum
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Aromatic Protons (H-Ar): The ten protons of the two phenyl groups are expected to resonate as a complex multiplet in the range of 7.25-7.40 ppm, a characteristic region for aromatic protons.
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Benzylic Protons (H4, H5): The two pairs of benzylic methylene protons (on C4 and C5) are diastereotopic and are expected to appear as a multiplet between 4.50 and 4.70 ppm. They will likely present as two sets of AB quartets, further complicating the multiplet.
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Glycerol Backbone Protons (H1, H2, H3): The protons on the glycerol backbone (C1, C2, and C3) are all chemically and magnetically inequivalent, leading to a complex set of multiplets.
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H2: This proton is coupled to the two H1 protons and the two H3 protons, and is expected to be a multiplet around 3.95 ppm.
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H1 and H1': These diastereotopic protons on C1 are coupled to H2 and to each other (geminal coupling). They are expected to appear as two separate doublet of doublets.
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H3 and H3': Similarly, the diastereotopic protons on C3 are coupled to H2 and each other, appearing as two distinct doublet of doublets.
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Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent purity. It typically appears as a broad singlet that can be exchanged with D₂O.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of 2,3-bis(phenylmethoxy)propan-1-ol in CDCl₃ at 100 MHz is summarized below.
Table 2: Predicted ¹³C NMR Data for 2,3-bis(phenylmethoxy)propan-1-ol
| Atom Assignment | Predicted Chemical Shift (δ, ppm) |
| C-ipso (Ar) | ~138.0 |
| C-Ar | 127.5 - 128.5 |
| C2 | ~79.0 |
| C4, C5 (Bn-CH₂) | ~73.5 |
| C3 | ~71.0 |
| C1 | ~63.0 |
Analysis of the Predicted ¹³C NMR Spectrum
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Aromatic Carbons (C-Ar): The carbons of the two phenyl rings are expected to resonate in the typical aromatic region of 127.5-128.5 ppm, with the ipso-carbons (to which the benzylic groups are attached) appearing further downfield around 138.0 ppm.
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Glycerol Backbone Carbons (C1, C2, C3):
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C2: This methine carbon, bearing an ether linkage, is expected to be the most downfield of the glycerol carbons, around 79.0 ppm.
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C3: This methylene carbon, also with an ether linkage, is predicted to be around 71.0 ppm.
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C1: The methylene carbon bearing the primary alcohol is expected to be the most upfield of the glycerol backbone carbons, at approximately 63.0 ppm.
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Benzylic Carbons (C4, C5): The two benzylic methylene carbons are expected to have very similar chemical shifts, resonating around 73.5 ppm.
Comparative Analysis with the Isomer 1,3-bis(phenylmethoxy)propan-2-ol
The analysis of the isomer 1,3-bis(phenylmethoxy)propan-2-ol provides a valuable reference point. Due to the symmetry in the 1,3-isomer, a simpler NMR spectrum is expected.
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¹H NMR: The two benzyloxy methylene groups are equivalent, leading to a single singlet for these four protons. The two methylene groups of the glycerol backbone are also equivalent, resulting in a single doublet. The methine proton will appear as a quintet.
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¹³C NMR: The symmetry of the 1,3-isomer results in fewer signals compared to the 2,3-isomer. The two benzylic carbons and the two terminal glycerol carbons will each give a single signal.
This stark difference in the expected number of signals and multiplicities provides a powerful method for distinguishing between the two isomers.
Experimental Protocols
The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 2,3-bis(phenylmethoxy)propan-1-ol.
Sample Preparation
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Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Purification can be achieved by column chromatography or recrystallization.
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Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.
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Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.
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Homogenization: Ensure the sample is fully dissolved by gentle vortexing.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
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Number of Scans: 16 to 64, depending on the sample concentration.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (aq): 2-4 seconds.
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Spectral Width (sw): 12-16 ppm, centered around 6-8 ppm.
¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
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Number of Scans: 1024 or more, depending on the sample concentration.
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Relaxation Delay (d1): 2 seconds.
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Acquisition Time (aq): 1-2 seconds.
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Spectral Width (sw): 220-240 ppm, centered around 100-120 ppm.
Conclusion
This technical guide provides a detailed reference for the ¹H and ¹³C NMR spectral data of 2,3-bis(phenylmethoxy)propan-1-ol. While based on high-quality predictions, the provided data and its interpretation, supported by comparative analysis with a known isomer, offer a robust framework for the structural verification of this compound. The outlined experimental protocols further equip researchers with the necessary information to acquire their own high-quality NMR data. As a self-validating system, the comparison of experimentally obtained spectra with the predicted data herein should provide a high degree of confidence in the structural assignment.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Bis(benzyloxy)propan-2-ol. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
